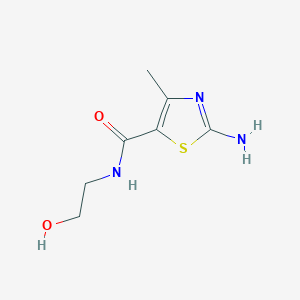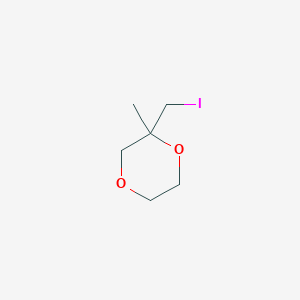
2,5-Dihydro-2,2-dimethylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-2,2-dimethylfuran: is a heterocyclic organic compound with the molecular formula C₆H₁₀O It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 2 positions and a dihydro structure, indicating partial hydrogenation of the furan ring
作用機序
Target of Action
It is known that this compound is a derivative of furan and is potentially used as a biofuel .
Mode of Action
It is known that the compound is a potential biofuel, which suggests that its mode of action might involve combustion to release energy .
Biochemical Pathways
It is known that the compound can be derived from cellulose , suggesting that it might be involved in the biochemical pathways related to cellulose degradation and biofuel production.
Pharmacokinetics
As a potential biofuel, its bioavailability would likely be more relevant in an industrial context rather than a biological one .
Result of Action
As a potential biofuel, its primary effect would likely be the release of energy during combustion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dihydro-2,2-dimethylfuran. For instance, the efficiency of its combustion might be affected by factors such as temperature and pressure .
生化学分析
Biochemical Properties
2,5-Dihydro-2,2-dimethylfuran plays a significant role in biochemical reactions
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method for synthesizing 2,5-Dihydro-2,2-dimethylfuran involves the catalytic hydrogenation of 2,5-dimethylfuran. This reaction typically employs a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures.
Dehydration of Alcohols: Another method involves the dehydration of 2,5-dimethyl-2,5-hexanediol using acidic catalysts like sulfuric acid or phosphoric acid. The reaction is carried out at high temperatures to facilitate the removal of water and formation of the furan ring.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Dihydro-2,2-dimethylfuran can undergo oxidation reactions to form various products, including 2,5-dimethylfuran and 2,5-dihydroxy-2,2-dimethylfuran. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be further reduced to form fully saturated derivatives such as 2,5-dimethyl tetrahydrofuran using hydrogen gas and metal catalysts.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or nickel catalysts, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: 2,5-Dimethylfuran, 2,5-Dihydroxy-2,2-dimethylfuran.
Reduction: 2,5-Dimethyl tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry:
Building Block in Organic Synthesis: 2,5-Dihydro-2,2-dimethylfuran is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Biofuel: Due to its high energy density and favorable combustion properties, this compound is being explored as a potential biofuel.
Industry:
類似化合物との比較
2,5-Dimethylfuran: A closely related compound with similar chemical properties but lacking the dihydro structure.
2,5-Dihydro-2,5-dimethoxyfuran: Another derivative of furan with methoxy groups at the 2 and 5 positions.
2,5-Dihydrofuran: A simpler derivative of furan with a dihydro structure but without the methyl groups.
Uniqueness: 2,5-Dihydro-2,2-dimethylfuran is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical reactivity and physical properties. Its potential as a biofuel and its applications in organic synthesis and polymer production highlight its versatility and importance in various fields .
特性
IUPAC Name |
5,5-dimethyl-2H-furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBOLLYKNPLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
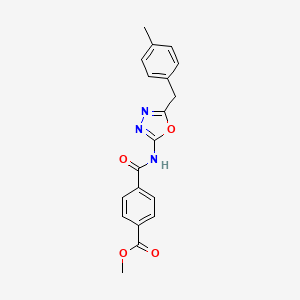
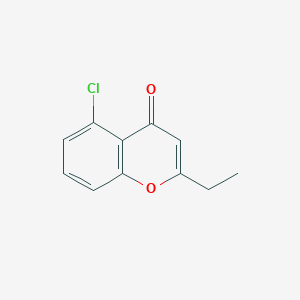

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid](/img/structure/B2718013.png)
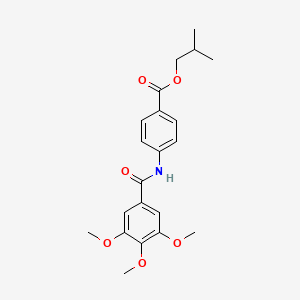
![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718016.png)
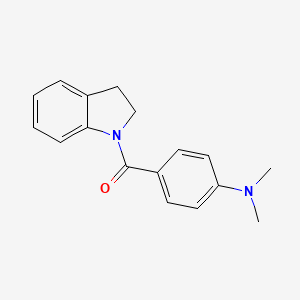
![N-[2-(phenylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2718019.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2718020.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
![4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B2718023.png)
